2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a phenyl ring (a six-membered carbon ring). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a cyclization reaction, while the phenyl ring could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and phenyl ring would likely contribute to the compound’s overall stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the amino groups could participate in nucleophilic substitution reactions, while the thiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Compounds with a 2-aminothiazole scaffold, like f5382-0954, have been found to be part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These drugs typically work by inhibiting specific enzymes or proteins that are overactive in certain types of cancer cells.
Biochemical Pathways
2-aminothiazole derivatives have been associated with anticancer activity, suggesting that they may interact with pathways involved in cell proliferation and survival .
Result of Action
Given its structural similarity to other 2-aminothiazole derivatives, it may exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-6-7-17(25-2)16(8-12)23-18(24)10-15-11-26-19(22-15)21-14-5-3-4-13(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFZPABLBSRFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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